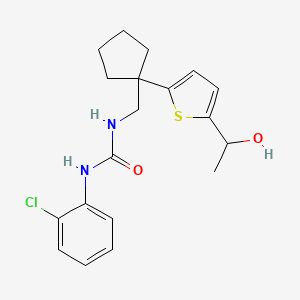

1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

Description

This urea derivative features a 2-chlorophenyl group linked to a cyclopentylmethyl moiety substituted with a 5-(1-hydroxyethyl)thiophen-2-yl ring. The compound's structure combines a chlorinated aromatic system, a saturated cyclopentane ring, and a thiophene heterocycle with a polar hydroxyethyl group.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-13(23)16-8-9-17(25-16)19(10-4-5-11-19)12-21-18(24)22-15-7-3-2-6-14(15)20/h2-3,6-9,13,23H,4-5,10-12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQEOWTSMCNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NC3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Chlorophenyl Intermediate: Starting with 2-chlorophenyl isocyanate, which reacts with a suitable amine to form the urea linkage.

Cyclopentyl and Thiophene Integration: The cyclopentyl group is introduced through a Grignard reaction or similar organometallic approach, followed by the incorporation of the thiophene ring via a coupling reaction.

Hydroxyethyl Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea has diverse applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Potential use in studying enzyme inhibition and protein interactions.

Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with active sites. The thiophene ring and cyclopentyl moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2-Chlorophenyl vs. 4-Methoxyphenyl :

The 2-chlorophenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl group in 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (). Chlorine’s electron-withdrawing nature may enhance metabolic stability, whereas methoxy groups improve solubility but may reduce membrane permeability .Trifluoromethyl Substitution :

The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea () incorporates a trifluoromethyl group, which significantly elevates electronegativity and bioavailability compared to the target compound’s simpler chloro substituent .

Heterocyclic Modifications

- Thiophene vs. Pyridine/Pyrrole: The target compound’s thiophene ring with a hydroxyethyl group contrasts with pyridine () or pyrrole () systems.

- Cyclopentylmethyl vs. Bicyclic Systems: The cyclopentylmethyl group in the target compound is less sterically demanding than the bicyclo[2.2.1]heptane moiety in 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol (). Reduced steric bulk may improve binding pocket accommodation in enzyme targets .

Urea Backbone Variations

- Phenoxyethyl vs. Hydroxyethyl Substituents: The compound 1-(2-phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea () replaces the target’s hydroxyethyl group with a phenoxyethyl chain.

Structural and Functional Comparison Table

Hypothetical Structure-Activity Relationships (SAR)

- Chlorophenyl Position : The 2-chlorophenyl group may optimize steric and electronic interactions in hydrophobic binding pockets compared to 3- or 4-substituted analogs (e.g., ’s 3-chlorophenyl derivative) .

- Hydroxyethyl-Thiophene : This group could mimic natural substrates in enzymatic systems, similar to the hydroxyethyl moiety in ’s compound, which may participate in catalytic interactions .

Biological Activity

1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by a urea moiety linked to a chlorophenyl group and a thiophene-substituted cyclopentyl group. The presence of these functional groups suggests possible interactions with various biological targets.

Research indicates that compounds similar to this urea derivative often exhibit biological activities through the modulation of specific receptors or enzymes. The biological activity can be attributed to:

- Receptor Interaction : Targeting cannabinoid receptors, which are implicated in various physiological processes including pain modulation and inflammation.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and diabetes.

Biological Activity Data

Case Studies

- Anticancer Studies : A study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspases, leading to programmed cell death (Reference: ).

- Antimicrobial Effects : In vitro experiments revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent (Reference: ).

- Anti-inflammatory Research : Animal model studies showed significant reduction in inflammatory cytokines when treated with this compound, indicating its potential utility in treating inflammatory diseases (Reference: ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.